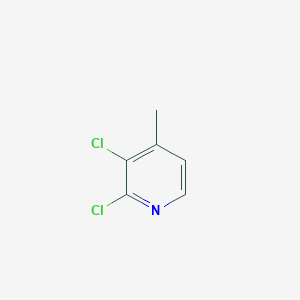

2,3-二氯-4-甲基吡啶

描述

“2,3-Dichloro-4-methylpyridine” is a chemical compound with the molecular formula C6H5Cl2N . It has an average mass of 162.017 Da and a monoisotopic mass of 160.979904 Da . It is used as a chemical intermediate for the synthesis of several crop-protection products .

Synthesis Analysis

The synthesis of “2,3-Dichloro-4-methylpyridine” has been reported in various methods . One approach involves the use of pentachloropyridine as a key structural motif in active agrochemical and pharmaceutical ingredients . Another method involves the diazotation of substituted 3-aminopyridines with subsequent substitution of diazo groups with sulfonyl groups .

Molecular Structure Analysis

The molecular structure of “2,3-Dichloro-4-methylpyridine” consists of a pyridine ring substituted at the 2nd and 3rd positions by chlorine atoms and at the 4th position by a methyl group .

Chemical Reactions Analysis

The chemical reactions of “2,3-Dichloro-4-methylpyridine” are influenced by many factors including the nature of the nucleophile, reaction condition, and solvent . It has been shown that this compound is highly reactive toward nucleophilic attack due to its electron-deficient nature .

Physical And Chemical Properties Analysis

“2,3-Dichloro-4-methylpyridine” has a molecular formula of C6H5Cl2N, an average mass of 162.017 Da, and a monoisotopic mass of 160.979904 Da .

科学研究应用

Synthesis of Trifluoromethylpyridines

2,3-Dichloro-4-methylpyridine is used in the synthesis of trifluoromethylpyridines . These compounds are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

Pharmaceutical and Veterinary Industries

Trifluoromethylpyridine derivatives, synthesized using 2,3-Dichloro-4-methylpyridine, are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .

Synthesis of Pyridine-3-Sulfonyl Chlorides

2,3-Dichloro-4-methylpyridine is used in the synthesis of pyridine-3-sulfonyl chlorides . These compounds are intermediates for the preparation of N-substituted sulfonic acids and sulfonyl amides .

Synthesis of Pyridine-3-Sulfonic Acids

Pyridine-3-sulfonyl chlorides, synthesized using 2,3-Dichloro-4-methylpyridine, can be hydrolyzed to form pyridine-3-sulfonic acids . These acids are compounds of high importance for industry and agriculture, serving as intermediates for the synthesis of many valuable technical and pharmaceutical compounds .

Synthesis of Pyridine-3-Sulfonyl Amides

Pyridine-3-sulfonyl chlorides, synthesized using 2,3-Dichloro-4-methylpyridine, can be converted to pyridine-3-sulfonyl amides . These compounds find use as pharmaceuticals, plant growth regulators, and herbicides .

Isomeric Conversion

2,3-Dichloro-4-methylpyridine can undergo isomeric conversion to form 5,5-dichloro-3-cyano-4-methylpyridine-2,6 (1H)-dione . This conversion occurs in polar solvents .

安全和危害

未来方向

The future directions of “2,3-Dichloro-4-methylpyridine” could involve its continued use as a chemical intermediate in the synthesis of various products, particularly in the agrochemical and pharmaceutical industries . The development of new synthesis methods and applications could also be a focus of future research .

作用机制

Target of Action

2,3-Dichloro-4-methylpyridine is primarily used as a reagent in the synthesis of various organic compounds . Its primary targets are the molecules it reacts with during these synthesis processes. The exact targets can vary depending on the specific reaction, but they often include other organic molecules or metal catalysts .

Mode of Action

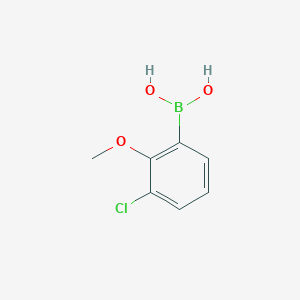

The compound interacts with its targets through chemical reactions. For example, in the Suzuki–Miyaura cross-coupling reaction, 2,3-Dichloro-4-methylpyridine can act as an electrophile, reacting with a metal catalyst to form a new bond . The exact mode of action can vary depending on the specific reaction conditions and the other reactants involved .

Biochemical Pathways

As a synthetic reagent, 2,3-Dichloro-4-methylpyridine is primarily involved in synthetic pathways rather than biochemical pathways. It is used to form new carbon-carbon bonds, a key step in the synthesis of many organic compounds . The downstream effects of these reactions can include the formation of new molecules with a wide range of potential applications.

Result of Action

The primary result of 2,3-Dichloro-4-methylpyridine’s action is the formation of new organic compounds through chemical reactions . The exact molecular and cellular effects can vary widely depending on the specific compounds being synthesized and their subsequent applications.

属性

IUPAC Name |

2,3-dichloro-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N/c1-4-2-3-9-6(8)5(4)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJRXSWAYTGAJHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10596585 | |

| Record name | 2,3-Dichloro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

191419-07-5 | |

| Record name | 2,3-Dichloro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

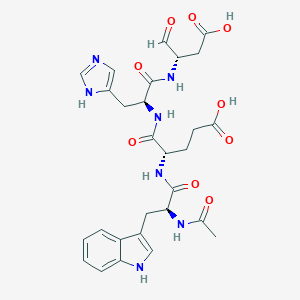

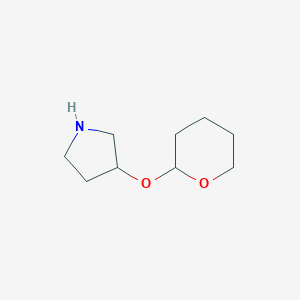

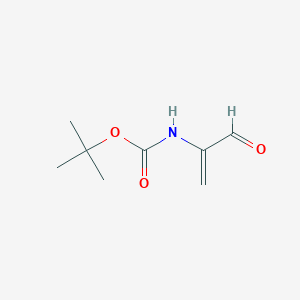

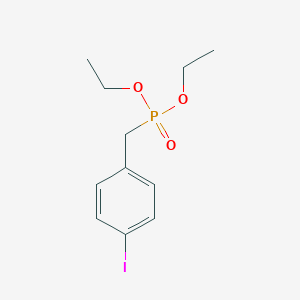

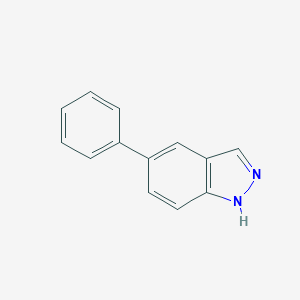

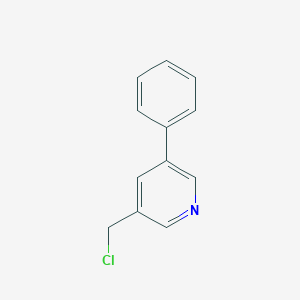

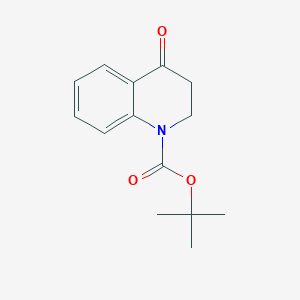

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-yl)hydrazine](/img/structure/B65113.png)

![(R)-1-Azaspiro[4.4]nonane-2,6-dione](/img/structure/B65117.png)

![4-[(2-Ethoxy-3,4-dioxocyclobut-1-enyl)amino]benzoic acid](/img/structure/B65125.png)

![4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B65128.png)